molecular formula C49H82O22P4 · 4Na B1163587 PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)

PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)

Cat. No.: B1163587
M. Wt: 1239
InChI Key: FBOJSTJWNFEPLC-ROQQFWIRSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatidyl inositol trisphosphate (PtdIns-(3,4,5)-P3) is a membrane phospholipid that may be cleaved by phospholipase C (PLC) to produce the second messengers inositol tetrakisphosphate (IP4) and diacylglycerol (DAG). IP4 triggers an increase in intracellular calcium. PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) is an uncommon phospholipid having the ω-3 fatty acid docosahexaenoate (DHA) in the sn-2 position. In addition to releasing an unusual DHA-containing DAG in response to PLC, this phospholipid can serve as a source of DHA in response to phospholipases A2 (PLA2). Importantly, the inositol head group of PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of proteins bearing pleckstrin homology (PH) domains.

Properties

Molecular Formula

C49H82O22P4 · 4Na

Molecular Weight

1239

InChI

InChI=1S/C49H86O22P4/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(51)67-41(39-65-42(50)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2)40-66-75(63,64)71-46-44(52)47(68-72(54,55)56)49(70-74(60,61)62)48(45(46)53)69-73(57,58)59/h5,7,11,1

InChI Key

FBOJSTJWNFEPLC-ROQQFWIRSA-J

SMILES

CCCCCCCCCCCCCCCCCC(OCC(OC(CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O

Synonyms

1-(1-octadecanoyl)-2R-(5Z,8Z,11Z,14Z)-eicosatetraenoylphosphatidyl)inositol-3,4,5-triphosphate, tetrasodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)
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PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)
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PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)
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PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)
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PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)
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PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)

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